1-Chloro-4-(2-fluoroethanesulfonyl)benzene

Übersicht

Beschreibung

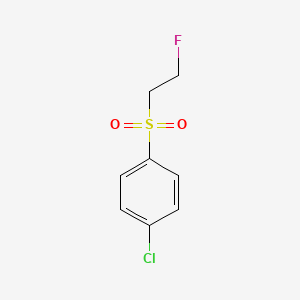

1-Chloro-4-(2-fluoroethanesulfonyl)benzene is a useful research compound. Its molecular formula is C8H8ClFO2S and its molecular weight is 222.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-Chloro-4-(2-fluoroethanesulfonyl)benzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, which plays a crucial role in various chemical reactions .

Mode of Action

this compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces a group of atoms in another molecule . The compound can react via an SN2 pathway for primary benzylic halides, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound affects the biochemical pathways involving reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with these pathways can lead to various downstream effects, such as the formation of new compounds or intermediates .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For instance, in reactions at the benzylic position, the compound can lead to the formation of new compounds or intermediates . These new entities can have various effects on cellular functions, depending on their specific properties and the cells they interact with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s reactivity. Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and reactivity .

Biochemische Analyse

Biochemical Properties

1-Chloro-4-(2-fluoroethanesulfonyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as an electrophile . The interactions with enzymes and proteins often involve the formation of covalent bonds, leading to modifications in the activity of these biomolecules. The nature of these interactions can vary, but they typically involve the formation of stable complexes that can alter the biochemical pathways in which these enzymes and proteins are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in certain cell lines, such as Chinese hamster ovary cells . This cytotoxicity can lead to changes in cell viability and proliferation, impacting overall cellular health. Additionally, the compound can modulate gene expression, leading to alterations in the production of key proteins involved in cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an electrophile in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on enzymes and proteins . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to significant toxicity in animal models, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are critical for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the overall bioavailability and efficacy of the compound, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s ability to interact with specific biomolecules and exert its biological effects. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can influence cellular metabolism.

Biologische Aktivität

Overview

1-Chloro-4-(2-fluoroethanesulfonyl)benzene is a chlorinated aromatic compound with significant potential in both synthetic and biological applications. With the molecular formula C8H8ClFO2S and a molecular weight of approximately 222.66 g/mol, this compound exhibits unique properties due to its structural components, including a chlorine atom and a fluoroethanesulfonyl group attached to a benzene ring. Its biological activity primarily revolves around its interactions with various biomolecules, influencing cellular processes and biochemical pathways.

The primary mechanism of action for this compound involves nucleophilic substitution reactions at the benzylic position of aromatic compounds. This interaction can lead to the formation of new compounds or intermediates, significantly affecting cellular functions. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby influencing their activity.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- Nucleophilic Substitution : The compound participates in nucleophilic substitution reactions, which are critical for modifying biomolecules.

- Oxidation : It can be oxidized to form sulfone derivatives, which may exhibit different biological activities compared to the parent compound.

- Free Radical Reactions : The compound can engage in free radical bromination and other oxidative processes that alter its reactivity and biological effects.

Cellular Effects

The biological activity of this compound extends to various cellular effects:

- Cytotoxicity : In laboratory studies, it has been shown to induce cytotoxic effects in certain cell lines, such as Chinese hamster ovary (CHO) cells. The degree of toxicity often correlates with the concentration used.

- Gene Expression Modulation : The compound influences gene expression by altering signaling pathways within cells.

- Metabolic Impact : It affects cellular metabolism by interacting with metabolic enzymes, potentially leading to altered metabolite levels.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects observed; may serve as a baseline for further studies.

- High Doses : Significant toxicity reported, including potential liver and kidney damage as seen in animal models. These findings underscore the importance of dosage in evaluating safety and efficacy.

Metabolic Pathways

The compound undergoes biotransformation through various metabolic pathways:

- Oxidative Metabolism : It is subject to oxidation, leading to metabolites that may differ in biological activity from the parent compound.

- Conjugation Reactions : Conjugation with endogenous substrates can modify its pharmacokinetics and biological effects.

Transport and Distribution

The transport and distribution of this compound within biological systems are influenced by:

- Binding Proteins : Interaction with transporters can affect its localization within cells.

- Environmental Factors : Conditions such as pH, temperature, and the presence of other chemicals can alter its stability and reactivity.

Case Studies

Several studies have highlighted the biological implications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects on CHO cells at concentrations above 50 µM. |

| Study B | Investigated metabolic pathways showing significant oxidation leading to sulfone derivatives. |

| Study C | Examined dosage-related toxicity in rodent models, indicating liver damage at high doses. |

Eigenschaften

IUPAC Name |

1-chloro-4-(2-fluoroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIJOLZVQIOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.